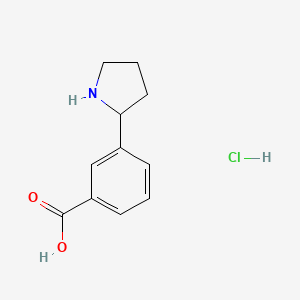

3-(Pyrrolidin-2-yl)benzoic acid hydrochloride

CAS No.:

Cat. No.: VC16789341

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14ClNO2 |

|---|---|

| Molecular Weight | 227.69 g/mol |

| IUPAC Name | 3-pyrrolidin-2-ylbenzoic acid;hydrochloride |

| Standard InChI | InChI=1S/C11H13NO2.ClH/c13-11(14)9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2,(H,13,14);1H |

| Standard InChI Key | PVVCFTFXCAGXRM-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(NC1)C2=CC(=CC=C2)C(=O)O.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 3-[(2S)-pyrrolidin-2-yl]benzoic acid hydrochloride, reflecting its (S)-enantiomeric configuration. Its molecular formula is C₁₁H₁₄ClNO₂, with a molecular weight of 227.69 g/mol. The hydrochloride salt enhances solubility in polar solvents, a critical property for laboratory and industrial applications.

Table 1: Key Molecular Identifiers

| Property | Value |

|---|---|

| CAS Number | Not explicitly listed (see Note) |

| Molecular Formula | C₁₁H₁₄ClNO₂ |

| Molecular Weight | 227.69 g/mol |

| IUPAC Name | 3-[(2S)-pyrrolidin-2-yl]benzoic acid; hydrochloride |

| InChI Key | PVVCFTFXCAGXRM-PPHPATTJSA-N |

| PubChem CID | 66519231 |

Note: While the exact CAS number is omitted in available sources, the compound is cataloged under identifiers such as VCID: VC13430030.

Stereochemical Considerations

The chiral center at the pyrrolidine ring’s second carbon confers enantioselectivity, making this compound valuable in asymmetric catalysis. The (S)-configuration is predominant in commercial samples, as evidenced by stereodescriptors in supplier databases.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-(pyrrolidin-2-yl)benzoic acid hydrochloride typically involves two stages:

-

Formation of the Free Acid: A palladium-catalyzed coupling reaction between a pyrrolidine derivative (e.g., 2-pyrrolidinyl boronic acid) and a halogenated benzoic acid precursor (e.g., 3-bromobenzoic acid) under Suzuki-Miyaura conditions.

-

Salt Formation: Treatment of the free acid with hydrochloric acid yields the hydrochloride salt, improving crystallinity and stability.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Coupling Reaction | Pd(PPh₃)₂Cl₂, K₂CO₃, H₂O/CH₃CN, 100°C | ~85% |

| Salt Formation | HCl (gaseous or aqueous), RT | >90% |

Purification and Resolution

Chiral resolution techniques, such as chromatography using chiral stationary phases or diastereomeric salt formation, are employed to isolate the (S)-enantiomer. Suppliers report purities ≥95%, validated via HPLC and chiral GC analysis.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in water (>50 mg/mL) and polar aprotic solvents (e.g., DMSO, methanol). It remains stable under ambient conditions but degrades upon prolonged exposure to moisture or high temperatures (>200°C).

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (N-H and O-H stretches).

-

NMR (¹H): Characteristic signals include δ 1.8–2.1 ppm (pyrrolidine CH₂), δ 3.4–3.7 ppm (N-CH₂), and δ 7.5–8.1 ppm (aromatic protons).

| Supplier | Purity | Packaging | Price Range |

|---|---|---|---|

| VulcanChem | ≥95% | 1 g, 5 g, 10 g | $120–$180/g |

| Parchem | ≥98% | 100 mg–500 g | $80–$150/g |

Comparison with Structural Analogs

Pyridine-Containing Variants

Replacing pyrrolidine with pyridine (e.g., 3-(pyridin-2-yl)benzoic acid) abolishes chirality but improves solubility in nonpolar solvents . Such derivatives are explored as fluorescent probes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume